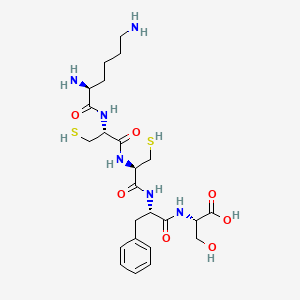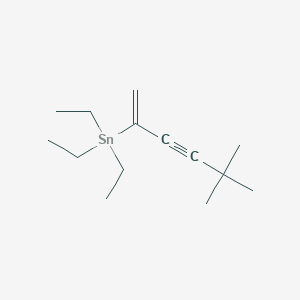
Calcium magnesium potassium sodium phosphate (1/1/1/1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) is a complex inorganic compound that combines essential minerals such as calcium, magnesium, potassium, sodium, and phosphate in a specific stoichiometric ratio. These minerals play crucial roles in various biological and chemical processes, making this compound significant in multiple fields, including medicine, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium magnesium potassium sodium phosphate (1/1/1/1/2) typically involves the reaction of soluble salts of calcium, magnesium, potassium, and sodium with a phosphate source under controlled conditions. For instance, calcium chloride, magnesium chloride, potassium chloride, and sodium chloride can be reacted with phosphoric acid or a phosphate salt like sodium phosphate in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions where the soluble salts are mixed in a reactor with a phosphate source. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process parameters, such as mixing speed, temperature, and pH, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing ions that form insoluble phosphates, it can precipitate out of solution.
Acid-Base Reactions: It can react with acids to release phosphate ions and corresponding salts of calcium, magnesium, potassium, and sodium.
Complexation Reactions: It can form complexes with chelating agents, altering its solubility and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like hydrochloric acid, sulfuric acid, and nitric acid, as well as chelating agents like EDTA. Reaction conditions such as temperature, pH, and concentration are adjusted based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with hydrochloric acid may produce calcium chloride, magnesium chloride, potassium chloride, sodium chloride, and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It plays a role in studies related to mineral metabolism, bone health, and cellular functions.
Medicine: It is investigated for its potential in treating mineral deficiencies and as a supplement in bone health.
Industry: It is used in the production of fertilizers, food additives, and as a buffering agent in various industrial processes.
Wirkmechanismus
The mechanism of action of calcium magnesium potassium sodium phosphate (1/1/1/1/2) involves its dissociation into individual ions in aqueous solutions. These ions participate in various biochemical pathways:
Calcium: Essential for bone formation, muscle contraction, and nerve function.
Magnesium: Involved in enzyme activation, DNA synthesis, and muscle function.
Potassium: Crucial for maintaining cellular osmotic balance and nerve impulse transmission.
Sodium: Important for fluid balance, nerve function, and muscle contraction.
Phosphate: Plays a role in energy metabolism, DNA/RNA synthesis, and bone health.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium phosphate: Primarily used in bone health and as a supplement.
Magnesium phosphate: Used in supplements and as a laxative.
Potassium phosphate: Used in medicine to treat hypophosphatemia and as a food additive.
Sodium phosphate: Used as a laxative and in food processing.
Uniqueness
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) is unique due to its combination of multiple essential minerals in a single compound. This unique composition allows it to simultaneously address deficiencies in calcium, magnesium, potassium, sodium, and phosphate, making it valuable in both research and practical applications.
Eigenschaften
CAS-Nummer |
650635-99-7 |
|---|---|
Molekularformel |
CaKMgNaO8P2 |
Molekulargewicht |
316.41 g/mol |
IUPAC-Name |
calcium;magnesium;potassium;sodium;diphosphate |
InChI |
InChI=1S/Ca.K.Mg.Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+2;+1;+2;+1;;/p-6 |
InChI-Schlüssel |
OYORWQCJNIIIRT-UHFFFAOYSA-H |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Mg+2].[K+].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)



![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)




